2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt
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Overview
Description
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is a unique polycarboxylic acid with a molecular formula of C21H34K2O4 and a molecular weight of 428.689 g/mol . This compound is known for its applications in various industrial and scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves the reaction of cyclohexene with octanoic acid under specific conditions to introduce the carboxy and hexyl groups at the desired positions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of high-purity reactants and advanced purification techniques to obtain the final product with over 97% purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylic groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of soaps and detergents due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves its interaction with specific molecular targets and pathways. The compound’s carboxylic groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, potassium salt (11): Similar in structure but with a different potassium ion ratio.
DEA-Cyclocarboxypropyloleate: Another similar compound with diethanolamine salt instead of dipotassium.
Uniqueness
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is unique due to its specific dipotassium salt form, which provides distinct solubility and reactivity properties compared to its monopotassium or diethanolamine counterparts .
Biological Activity
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt (CAS No. 56453-09-9) is a unique compound characterized by its cyclohexene structure and multiple carboxylate groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The molecular formula of this compound is C21H34K2O4, with a molecular weight of approximately 428.689 g/mol. Its structure features a cyclohexene ring and two carboxylate groups that enhance its solubility and reactivity in biological systems .
Property | Value |
---|---|
Molecular Formula | C21H34K2O4 |
Molecular Weight | 428.689 g/mol |
Boiling Point | 515.1 °C |
Flash Point | 279.4 °C |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. The mechanism involves modulating signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases .
Surfactant Activity
The dipotassium salt form of the compound acts as an effective surfactant , enhancing the solubility of various pharmaceutical agents. This property is particularly beneficial in drug formulations where improved bioavailability is desired. Studies have demonstrated that the compound can reduce surface tension in aqueous solutions, facilitating better dispersion of active ingredients .
Interaction with Biological Membranes
The unique structure allows for interaction with biological membranes , which may enhance drug delivery systems. The compound's ability to penetrate lipid bilayers suggests potential applications in targeted drug delivery, where it could improve the efficacy of therapeutic agents by facilitating their passage through cellular membranes .
Study on Anti-inflammatory Effects
A study conducted on murine macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two critical cytokines involved in inflammatory processes. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent in clinical settings .
Surfactant Efficacy in Drug Formulations
In a comparative study evaluating various surfactants for pharmaceutical applications, this compound was found to outperform traditional surfactants like polysorbate 80 in terms of solubilizing hydrophobic drugs. The study concluded that this compound could be a viable alternative for enhancing drug solubility and bioavailability .
Properties
CAS No. |
56453-09-9 |
---|---|
Molecular Formula |
C21H34K2O4 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
WEHLQEBKDGJWEI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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